Mbc-11

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

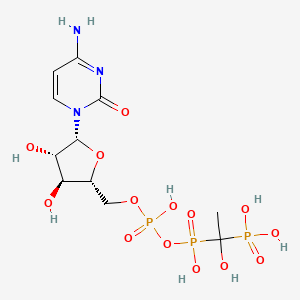

2D Structure

3D Structure

Properties

IUPAC Name |

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIKCRXUQCSUJS-ZLRZYOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332863-86-2 | |

| Record name | MBC-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332863862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBC-11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M53T688S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MBC-11: A Technical Guide to its Mechanism of Action in Cancer-Induced Bone Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBC-11 is a first-in-class, bone-targeting conjugate designed to deliver the cytotoxic agent cytarabine directly to the site of cancer-induced bone disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesizing available preclinical and clinical data. This compound leverages the bone-homing properties of the bisphosphonate etidronate to concentrate the antimetabolite cytarabine in the bone microenvironment, thereby maximizing its anti-tumor activity against bone-resident cancer cells while minimizing systemic toxicity. This document details the molecular mechanism, pharmacokinetics, and clinical findings related to this compound, and provides insights into the experimental methodologies employed in its evaluation.

Introduction

Cancer-induced bone disease, including bone metastases, is a significant cause of morbidity in patients with advanced cancers, such as breast and prostate cancer. The bone microenvironment provides a fertile ground for tumor cell proliferation and survival, leading to skeletal-related events and resistance to conventional therapies. This compound is an innovative therapeutic agent that addresses the challenge of delivering effective chemotherapy to the bone. It is a conjugate of etidronate, a bisphosphonate with high affinity for hydroxyapatite in the bone matrix, and cytarabine (araC), a well-established antimetabolite cytotoxic drug.[1][2] The covalent linkage is designed to be stable in circulation and to release the active cytarabine payload upon localization to the bone.

Core Mechanism of Action: Targeted Drug Delivery

The fundamental mechanism of action of this compound is a targeted delivery strategy aimed at increasing the therapeutic index of cytarabine for the treatment of bone-localized cancers.

Bone Targeting via Etidronate

The etidronate component of this compound acts as a bone-homing moiety. Bisphosphonates have a strong affinity for the mineral component of bone, hydroxyapatite. This property allows this compound to preferentially accumulate at sites of high bone turnover, which are characteristic of areas with metastatic tumor growth. This targeted accumulation is the cornerstone of this compound's design, concentrating the cytotoxic payload where it is most needed.

Release of Cytarabine in the Bone Microenvironment

Following its localization to the bone, this compound is designed to undergo hydrolysis, releasing etidronate and cytarabine monophosphate (araCMP). The araCMP is then rapidly dephosphorylated to the active cytotoxic agent, cytarabine (araC).[2] This localized release is intended to achieve a high concentration of araC in the immediate vicinity of the tumor cells within the bone, thereby exerting a potent anti-cancer effect.

Molecular Mechanism of Action of Cytarabine

Once released from the this compound conjugate, cytarabine exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. As a pyrimidine analog, cytarabine is intracellularly converted to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into DNA by DNA polymerases. The incorporation of ara-CTP into the growing DNA strand leads to chain termination and the inhibition of DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.

While the general mechanism of cytarabine is well-understood, its specific effects within the complex bone microenvironment when delivered via this compound are a key area of interest. The interaction between cancer cells and bone cells (osteoblasts and osteoclasts) creates a vicious cycle that promotes tumor growth and bone destruction. By delivering cytarabine directly to this milieu, this compound has the potential to disrupt these interactions.

Quantitative Data Summary

The following tables summarize the key quantitative data from the first-in-human Phase I clinical trial of this compound (NCT02673060).[1][2]

Table 1: Phase I Clinical Trial Design and Patient Demographics

| Parameter | Value |

| Trial Design | Open-label, dose-escalation ("3+3" design) |

| Number of Patients | 15 |

| Cancer Types | Advanced solid cancers with bone-induced disease |

| Dose Cohorts (mg/kg/day) | 0.5, 1.0, 2.5, 5.0, 10.0 |

| Treatment Schedule | Daily for 5 days every 4 weeks |

Table 2: Key Clinical Trial Results

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |

| Dose-Limiting Toxicity (at 10 mg/kg) | Grade 4 neutropenia and thrombocytopenia |

| Principal Toxicity | Myelosuppression (Grade 1-2) |

| Reduction in SUVmax in Bone Lesions (≥25%) | 52% of 211 lesions |

| Partial Metabolic Response (¹⁸F-FDG-PET/CT) | 3 patients |

| Stable Metabolic Response (¹⁸F-FDG-PET/CT) | 3 patients |

| Reduction in Bone Resorption Marker (TRAP5b) | Observed in 4 of 5 patients with elevated baseline |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on the published clinical trial and standard methodologies, the following outlines the likely approaches.

In Vitro Cytotoxicity Assay (Hypothetical Protocol)

-

Cell Lines: A panel of human cancer cell lines relevant to bone metastases (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3, LNCaP).

-

Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound, cytarabine, and etidronate as controls.

-

Assay: Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) would be calculated to determine the cytotoxic potency of the compounds.

References

- 1. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

Mbc-11 Bone Targeting Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mbc-11 is a first-in-class bone-targeting conjugate designed for the treatment of cancer-induced bone disease. It comprises the bisphosphonate etidronate, which serves as a bone-targeting moiety, covalently linked to the antimetabolite cytarabine (Ara-C), a potent cytotoxic agent. This novel conjugate is engineered to selectively deliver cytarabine to the bone microenvironment, thereby concentrating its anti-neoplastic activity at the site of disease while potentially minimizing systemic toxicity. Preclinical studies in various animal models of bone metastasis have demonstrated both anti-resorptive and anti-tumor efficacy. A first-in-human Phase I clinical trial has established a maximum tolerated dose and shown promising signs of clinical activity in patients with advanced solid cancers and cancer-induced bone disease. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Core Concept and Mechanism of Action

This compound is a synthetic conjugate of etidronate and cytarabine.[1] The fundamental principle behind its design is to leverage the high affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. This targeting strategy aims to achieve a high local concentration of the cytotoxic payload, cytarabine, directly within the bone microenvironment where tumor cells proliferate and induce bone destruction.[1]

Upon administration, the etidronate component of this compound binds to bone mineral surfaces. The conjugate is then designed to be hydrolyzed, releasing cytarabine in the vicinity of bone lesions.[1] Cytarabine, a pyrimidine nucleoside analog, inhibits DNA synthesis, leading to the death of rapidly dividing cancer cells within the bone.[1] This targeted delivery is intended to enhance the therapeutic index of cytarabine by increasing its efficacy at the site of action and reducing systemic exposure.[1]

Signaling Pathway of this compound Action

Caption: Proposed mechanism of action of this compound in the bone microenvironment.

Preclinical Data

While detailed quantitative data and protocols from preclinical studies are not extensively available in the public domain, likely due to their proprietary nature, published reports and company announcements confirm that this compound has undergone significant preclinical evaluation. These studies have reportedly demonstrated a wide therapeutic index and efficacy in animal models of multiple myeloma and breast cancer-induced bone disease. Furthermore, robust efficacy was observed in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma, showing both antiresorptive and antitumor activities.

In Vitro Cytotoxicity

Specific IC50 values for this compound against various cancer cell lines have not been publicly disclosed. However, the cytotoxic component, cytarabine, is a well-characterized chemotherapeutic agent.

Note: The following is a general protocol for determining in vitro cytotoxicity, as a specific protocol for this compound is not available.

General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines relevant to bone metastasis (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound, cytarabine, and etidronate (as controls) for a specified duration (e.g., 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Efficacy in Animal Models

This compound has been evaluated in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma. These studies reportedly showed significant anti-tumor and anti-resorptive effects.

Note: The following is a general protocol for an in vivo bone metastasis model, as a specific protocol for this compound is not available.

General Experimental Protocol: Murine Model of Bone Metastasis

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

-

Tumor Cell Inoculation: Human cancer cells known to metastasize to bone (e.g., MDA-MB-231) are injected into the animals. This can be done via intracardiac or intra-tibial injection to induce bone metastases.

-

Treatment: Once bone metastases are established (confirmed by imaging), mice are treated with this compound, vehicle control, and control agents (cytarabine, etidronate).

-

Monitoring: Tumor burden in the bone is monitored using techniques such as bioluminescence imaging or micro-CT scans. Animal weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, bone tissue is collected for histological analysis to assess tumor area and bone destruction.

Workflow for Preclinical Evaluation of this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

Clinical Development

This compound has completed a first-in-human Phase I clinical trial. The study was an open-label, dose-escalation trial in patients with malignant tumors and cancer-induced bone disease.

Phase I Clinical Trial Design

The primary objectives of the Phase I trial were to assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound. Secondary objectives included evaluating plasma pharmacokinetics, effects on bone turnover and tumor biomarkers, and anti-tumor activity in bone lesions.

-

Patient Population: Patients with advanced solid cancers and cancer-induced bone disease.

-

Dosage and Administration: this compound was administered daily for 5 days every 4 weeks, with dose escalation in different cohorts.

-

Evaluation: Safety, pharmacokinetics, bone turnover markers, tumor biomarkers, and bone lesion activity (via 18F-FDG-PET/CT) were assessed.

Clinical Trial Results

The Phase I trial provided key insights into the clinical profile of this compound.

| Parameter | Result | Citation |

| Maximum Tolerated Dose (MTD) | 5 mg/kg per day | |

| Principal Toxicity | Myelosuppression (Grade 1-2) | |

| Dose-Limiting Toxicity (at 10 mg/kg) | Grade 4 neutropenia and thrombocytopenia | |

| Efficacy in Bone Lesions | ≥25% reduction in SUVmax in 52% of 211 bone lesions | |

| Effect on Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels | |

| Pain Reduction | Reported by 6 of 13 patients with baseline pain | |

| Metabolic Response (FDG-PET/CT) | 3 partial metabolic responses, 3 stable metabolic responses |

Pharmacokinetics

Pharmacokinetic data from the Phase I trial are consistent with the drug's design, indicating that a significant fraction of this compound binds to bone and releases active concentrations of cytarabine in the bone compartment.

Synthesis and Conjugation

The specific details of the synthesis and conjugation process for creating this compound are not publicly available. However, the molecule is a conjugate of etidronate and cytarabine. The synthesis would involve the formation of a covalent bond between the two molecules.

Note: The following is a generalized representation of a potential conjugation strategy.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Future Directions

The promising results from the Phase I study warrant further clinical development of this compound for the treatment of cancer-induced bone disease. Future studies will likely focus on evaluating the efficacy of this compound in specific cancer types with a high propensity for bone metastasis, such as breast and prostate cancer. Further elucidation of the molecular mechanisms underlying its effects in the bone microenvironment will also be of significant interest.

Conclusion

This compound represents a novel and promising therapeutic strategy for patients with cancer-induced bone disease. Its innovative bone-targeting design allows for the selective delivery of a potent cytotoxic agent to the site of malignancy, potentially improving efficacy and reducing systemic side effects. The data from the first-in-human Phase I trial are encouraging and provide a strong rationale for continued investigation of this compound in later-phase clinical trials. As more data becomes available, this compound could become a valuable addition to the therapeutic armamentarium for managing bone metastases.

References

Mbc-11: A Technical Guide to a Bone-Targeted Cytarabine Etidronate Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mbc-11 is a novel, first-in-class bone-targeting conjugate designed to deliver the chemotherapeutic agent cytarabine directly to the bone microenvironment. By covalently linking the bisphosphonate etidronate to cytarabine, this compound leverages the high affinity of etidronate for hydroxyapatite, the primary mineral component of bone. This targeted delivery strategy aims to increase the local concentration of cytarabine in areas of high bone turnover, such as those affected by bone metastases, while minimizing systemic exposure and associated toxicities. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.

Core Concept and Mechanism of Action

This compound is a synthetic conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine. The fundamental principle behind this compound is to utilize the bone-seeking properties of etidronate to selectively deliver cytarabine to the site of bone pathology, such as metastatic cancer lesions.

Upon intravenous administration, the etidronate moiety of this compound binds to hydroxyapatite crystals in the bone matrix. This binding is particularly pronounced in areas of active bone remodeling, which are characteristic of bone metastases. Following localization to the bone, the conjugate is designed to undergo hydrolysis, releasing cytarabine and etidronate. The liberated cytarabine can then exert its cytotoxic effects locally on tumor cells within the bone. Cytarabine, a pyrimidine analog, is converted intracellularly to its active triphosphate form, arabinofuranosylcytosine triphosphate (ara-CTP). Ara-CTP competitively inhibits DNA polymerase, thereby blocking DNA synthesis and leading to cell death. This targeted approach is intended to enhance the therapeutic index of cytarabine by achieving high local concentrations at the tumor site while reducing systemic side effects.

Figure 1: Proposed mechanism of action of this compound.

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly available, the general approach for creating bisphosphonate-nucleoside conjugates involves multi-step organic synthesis. A plausible synthetic route would involve the activation of the phosphate group of cytarabine monophosphate, followed by coupling with the hydroxyl group of etidronate.

Conceptual Synthesis Workflow:

-

Protection of Reactive Groups: The reactive amino and hydroxyl groups on the cytarabine molecule, other than the 5'-hydroxyl group intended for conjugation, would likely be protected using standard protecting group chemistry to ensure regioselective reaction.

-

Activation of Cytarabine Monophosphate: The phosphate group of the protected cytarabine monophosphate would be activated to facilitate coupling with etidronate. This could be achieved using a variety of coupling agents common in nucleotide chemistry.

-

Conjugation with Etidronate: The activated cytarabine monophosphate would then be reacted with etidronate under controlled conditions to form the phosphonate-phosphate ester linkage.

-

Deprotection and Purification: Finally, the protecting groups would be removed, and the resulting this compound conjugate would be purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).

Preclinical Evaluation

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its biological activity, efficacy, and pharmacokinetic profile.

In Vitro Cytotoxicity Assays

Objective: To determine the cytotoxic activity of this compound against relevant cancer cell lines and to compare its potency with that of unconjugated cytarabine.

Experimental Protocol:

-

Cell Lines: Human breast adenocarcinoma (MDA-MB-231) and human multiple myeloma (RPMI 8226) cell lines are relevant choices for in vitro testing, as these cancers frequently metastasize to bone.

-

Cell Seeding: Cells would be seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells would be treated with serial dilutions of this compound, cytarabine, and etidronate (as controls) for a period of 72 hours.

-

Viability Assessment: Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®). The absorbance or luminescence is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Expected Outcomes: These studies are expected to demonstrate that this compound retains cytotoxic activity, although direct comparisons of IC50 values with free cytarabine may vary depending on the rate of hydrolysis of the conjugate in the cell culture medium.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy and bone-protective effects of this compound in animal models of bone metastasis.

Experimental Protocol:

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are commonly used for xenograft studies.

-

Breast Cancer Bone Metastasis Model: MDA-MB-231 cells would be injected into the left cardiac ventricle or directly into the tibia of the mice to establish bone metastases.

-

Multiple Myeloma Model: RPMI 8226 cells would be injected intravenously or directly into the bone marrow cavity.

-

-

Treatment Regimen: Once tumor establishment is confirmed (e.g., through bioluminescent imaging if using luciferase-expressing cells), animals would be randomized into treatment groups:

-

Vehicle control

-

This compound

-

Cytarabine

-

Etidronate

-

Cytarabine + Etidronate Treatments would typically be administered intravenously on a defined schedule (e.g., daily for 5 days, repeated every 2-3 weeks).

-

-

Efficacy Endpoints:

-

Tumor Burden: Monitored by bioluminescent imaging, caliper measurements of subcutaneous tumors (if applicable), or histological analysis of bone tissue at the end of the study.

-

Bone Mineral Density (BMD): Assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) to quantify the bone-protective effects of the etidronate component.

-

Survival Analysis: Kaplan-Meier survival curves would be generated to assess the impact of treatment on overall survival.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA, t-tests, log-rank test for survival) would be used to compare the outcomes between the different treatment groups.

Preclinical Findings Summary: Preclinical studies have demonstrated that this compound has potent anti-tumor activity in mouse models of breast cancer and multiple myeloma. These studies showed that this compound treatment led to an increase in bone mineral density and a reduction in the incidence of bone metastases, outperforming control groups treated with free cytarabine, free etidronate, or a combination of the two.

Figure 2: Generalized workflow for the preclinical evaluation of this compound.

Preclinical Pharmacokinetics

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

Experimental Protocol:

-

Animal Model: Typically, rats or mice are used for pharmacokinetic studies.

-

Drug Administration: A single intravenous dose of this compound would be administered.

-

Sample Collection: Blood samples would be collected at various time points post-administration. Tissues of interest, particularly bone, would be collected at the end of the study.

-

Bioanalysis: The concentrations of this compound and its metabolites (cytarabine and etidronate) in plasma and tissue homogenates would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) would be calculated using non-compartmental or compartmental analysis.

Expected Outcomes: These studies would be expected to demonstrate that this compound has a plasma half-life sufficient to allow for its distribution and binding to bone tissue before being cleared from circulation. The analysis of bone tissue would be expected to show higher concentrations of the conjugate and its active components compared to other tissues.

Clinical Evaluation: Phase I Study

A first-in-human, Phase I, open-label, dose-escalation study of this compound was conducted in patients with advanced solid tumors and cancer-induced bone disease.

Study Design:

-

Patient Population: Patients with histologically confirmed malignant tumors (e.g., breast cancer, prostate cancer) and documented bone metastases.

-

Study Design: A standard "3+3" dose-escalation design was used to determine the maximum tolerated dose (MTD).

-

Treatment Regimen: this compound was administered intravenously daily for 5 days of a 28-day cycle.

-

Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the dose-limiting toxicities (DLTs) and the MTD.

-

Secondary Objectives: To assess the pharmacokinetic profile of this compound and its metabolites, to evaluate the effect on bone turnover markers, and to assess preliminary anti-tumor activity using FDG-PET/CT imaging.

Quantitative Data from Phase I Clinical Trial:

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |

| Dose-Limiting Toxicity (DLT) | Myelosuppression (Grade 4 neutropenia and thrombocytopenia at 10 mg/kg) |

| Patient Population | 15 patients with advanced solid cancers and bone disease |

| Treatment Cycles | Up to 4 cycles |

| FDG-PET/CT Response | Partial metabolic response in 3 patients; Stable metabolic response in 3 patients |

| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 52% of 211 bone lesions |

| Effect on Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels |

| Pain Reduction | Reported by 6 of 13 patients with baseline pain |

Signaling Pathways

The primary signaling pathway targeted by the active component of this compound, cytarabine, is the DNA synthesis pathway. After being released from the conjugate and taken up by tumor cells, cytarabine is phosphorylated to its active form, ara-CTP. Ara-CTP then acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis.

Figure 3: Intracellular activation and mechanism of action of cytarabine.

Conclusion

This compound represents a promising strategy for the targeted treatment of cancer-induced bone disease. By delivering cytarabine directly to the bone microenvironment, it has the potential to enhance anti-tumor efficacy while mitigating systemic toxicity. The preclinical and early clinical data support the proposed mechanism of action and demonstrate a favorable safety profile and preliminary signs of efficacy. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel bone-targeting conjugate.

Preclinical Profile of Mbc-11: A Bone-Targeted Cytarabine Conjugate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mbc-11 is a first-in-class, bone-targeted therapeutic conjugate designed for the treatment of cancer-induced bone disease. It comprises the antimetabolite cytarabine (araC) covalently linked to the bisphosphonate etidronate. This design leverages the bone-seeking properties of etidronate to deliver the cytotoxic payload directly to sites of high bone turnover, such as those created by metastatic tumors. Preclinical studies have demonstrated that this compound effectively localizes to bone, where it exerts both anti-resorptive and anti-tumor activities. Robust efficacy has been observed in rodent models of multiple myeloma and breast cancer-induced bone disease, as well as in canine models of spontaneous osteosarcoma. These promising preclinical findings, which indicated a wide therapeutic index, supported the advancement of this compound into clinical trials. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, metabolic pathway, and a summary of its activity in animal models.

Core Concept and Mechanism of Action

This compound is engineered to address the challenges of treating bone metastases by concentrating a potent cytotoxic agent at the site of disease, thereby increasing efficacy while potentially reducing systemic toxicity[1][2][3].

Dual-Targeting Strategy:

-

Bone Targeting: The etidronate moiety of this compound has a high affinity for hydroxyapatite, the mineral component of bone. This allows the conjugate to accumulate in areas of active bone remodeling, which are characteristic of bone metastases[1].

-

Cytotoxic Payload Delivery: Once localized to the bone surface, this compound is designed to release its active component, cytarabine (in the form of araCMP), which is then taken up by tumor cells in the bone microenvironment[1]. Cytarabine is a well-established antimetabolite that inhibits DNA synthesis, leading to cancer cell death.

This dual mechanism aims to simultaneously inhibit tumor growth and the bone destruction often associated with metastatic cancer.

Metabolic Pathway

In the systemic circulation, this compound undergoes hydrolysis to its constituent components, etidronate and cytarabine monophosphate (araCMP). AraCMP is then rapidly dephosphorylated to cytarabine (araC), which is subsequently deaminated to the inactive metabolite araU. A significant portion of the intact this compound conjugate is intended to reach the bone before hydrolysis occurs, enabling its targeted action.

Preclinical Efficacy and Safety

While detailed quantitative data from the primary preclinical studies are not extensively published in peer-reviewed literature, reports from clinical trial publications consistently summarize the key findings.

Animal Models:

-

Rodent Models: this compound was evaluated in mouse models of multiple myeloma and breast cancer-induced bone disease.

-

Canine Models: The efficacy of this compound was also assessed in dogs with spontaneous osteosarcoma.

Key Preclinical Findings:

-

Anti-Tumor Activity: this compound demonstrated robust anti-tumor efficacy in the preclinical models of bone metastasis.

-

Anti-Resorptive Activity: The etidronate component of this compound was shown to have anti-resorptive effects, helping to mitigate bone destruction.

-

Safety Profile: Preclinical studies indicated a good safety profile and a wide therapeutic index for this compound.

Experimental Protocols (Based on Clinical Trial Design)

The precise protocols for the preclinical studies are not publicly available. However, the design of the subsequent Phase I clinical trial provides insights into the likely parameters of interest from the preclinical work, such as dosing regimens and safety monitoring.

Pharmacokinetics (Human Phase I Data)

While detailed preclinical pharmacokinetic data is not available, the results from the first-in-human Phase I study provide valuable information on the behavior of this compound and its metabolites in a biological system. The following table summarizes the single-dose plasma pharmacokinetic parameters at the maximum tolerated dose (MTD) of 5 mg/kg.

| Parameter | This compound | Etidronate | araCMP | araC | araU |

| Cmax (ng/mL) | 10,880 ± 3,380 | 1,480 ± 260 | 1,210 ± 190 | 250 ± 100 | 1,020 ± 290 |

| AUC (ng*h/mL) | 12,850 ± 3,920 | 2,750 ± 590 | 1,360 ± 300 | 660 ± 230 | 5,550 ± 1,840 |

| t1/2 (h) | 0.8 ± 0.1 | 1.8 ± 0.4 | 0.8 ± 0.1 | 2.1 ± 0.6 | 3.5 ± 0.5 |

| Data presented as mean ± standard deviation. | |||||

| Source: Adapted from the First-in-Human Phase I Study of this compound. |

Conclusion

The preclinical evaluation of this compound established its foundational principle of bone-targeted drug delivery, demonstrating significant anti-tumor and anti-resorptive efficacy in relevant animal models of cancer-induced bone disease. These promising results, indicative of a favorable therapeutic window, were instrumental in progressing this compound into clinical development. While a comprehensive, publicly available dataset of the preclinical studies remains to be fully disclosed, the consistent summaries in subsequent clinical publications affirm the robustness of the initial findings. The successful translation of the this compound concept from preclinical models to human studies underscores the potential of this targeted approach for patients with bone metastases. Further research and publication of the detailed preclinical data would be of significant value to the scientific community in the ongoing development of bone-targeted cancer therapies.

References

MBC-11: A Bone-Targeted Cytarabine Conjugate for the Treatment of Bone Lesions

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastatic bone disease is a significant cause of morbidity in cancer patients, characterized by skeletal-related events (SREs) such as pathological fractures, spinal cord compression, and severe bone pain, which substantially diminish the quality of life. The complex interplay between tumor cells and the bone microenvironment, often referred to as the "vicious cycle," leads to dysregulated bone remodeling, favoring bone resorption and creating a fertile ground for tumor progression. MBC-11 is a first-in-class, bone-targeted chemotherapeutic agent designed to disrupt this cycle by delivering a potent cytotoxic agent directly to the site of bone lesions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Concept: A Dual-Action, Bone-Homing Conjugate

This compound is a synthetic conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC).[1][2] The etidronate moiety serves as a bone-targeting agent, binding with high affinity to hydroxyapatite, the mineral component of bone. This targeting mechanism concentrates the drug at sites of high bone turnover, which are characteristic of bone metastases.[1][2] Once localized to the bone surface, this compound is designed to be hydrolyzed, releasing cytarabine monophosphate (araCMP). araCMP is then dephosphorylated to cytarabine, which exerts its cytotoxic effects on proliferating tumor cells within the bone marrow by inhibiting DNA synthesis.[1] This targeted delivery strategy aims to maximize the therapeutic index by increasing the local concentration of the cytotoxic payload at the tumor site while minimizing systemic exposure and associated toxicities.

Data Presentation: Summary of Preclinical and Clinical Efficacy

The efficacy of this compound has been evaluated in both preclinical models of cancer-induced bone disease and in a first-in-human Phase I clinical trial. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound in Human Multiple Myeloma Cell Lines

| Cell Line | Drug Concentration (M) | Percent Inhibition of Cell Growth | Reference |

| KAS-6/1 | 10-8 | ~56% | |

| KAS-6/1 | 10-5 | >94% | |

| DP-6 | 10-8 - 10-4 | Significant Inhibition | |

| KP-6 | 10-8 - 10-4 | Significant Inhibition |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Breast Cancer Bone Metastasis (4T1/luc cells)

| Treatment Group | Dose (s.c.) | Incidence of Bone Metastases | Bone Tumor Burden | Reference |

| PBS | - | 90% | - | |

| Zoledronate | 0.04 µ g/day | 100% | - | |

| This compound | 0.04 µ g/day | 40% | Significantly decreased vs. controls |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Multiple Myeloma (KAS-6/1 cells)

| Outcome | Finding | Reference |

| Bone Destruction | Inhibited | |

| Overall Survival | Increased |

Table 4: Phase I Clinical Trial of this compound in Patients with Cancer-Induced Bone Disease

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |

| Dose-Limiting Toxicity | Myelosuppression | |

| Reduction in SUVmax in Bone Lesions (≥25%) | 52% of 211 lesions | |

| Reduction in Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline | |

| Pain Reduction | Noted in 6 of 13 patients with baseline pain |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and similar bone-targeted agents.

1. Synthesis of Etidronate-Cytarabine Conjugate (this compound) - General Strategy

The synthesis of this compound involves the conjugation of a bisphosphonate, etidronate, to the 5'-monophosphate of cytarabine. While the precise, proprietary synthesis protocol is not publicly available, the general approach is based on established methods for creating phosphonate-nucleoside conjugates.

-

Principle: The synthesis aims to form a phosphoanhydride bond between the phosphate group of etidronate and the 5'-phosphate of cytarabine.

-

Starting Materials:

-

Etidronic acid

-

Cytarabine-5'-monophosphate (araCMP)

-

Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or other carbodiimides)

-

Protecting groups for reactive functional groups on cytarabine and etidronate may be required.

-

-

General Procedure:

-

Activation: The phosphate group of either etidronate or araCMP is activated using a suitable coupling agent.

-

Coupling: The activated phosphate is then reacted with the other component to form the phosphoanhydride linkage.

-

Deprotection (if necessary): Any protecting groups are removed to yield the final conjugate.

-

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

-

-

Characterization: The structure and purity of the final conjugate are confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

2. In Vitro Osteoclastogenesis Assay

This assay is used to evaluate the effect of this compound on the formation of osteoclasts from bone marrow precursor cells.

-

Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.

-

Protocol:

-

Isolate bone marrow-derived macrophages (BMMs) by culturing bone marrow cells in the presence of macrophage colony-stimulating factor (M-CSF).

-

Plate BMMs in 96-well plates and culture in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

Treat the cells with varying concentrations of this compound, etidronate, or cytarabine.

-

After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

Quantify the number of TRAP-positive multinucleated cells (osteoclasts) per well.

-

-

Endpoint: Determination of the half-maximal inhibitory concentration (IC50) for osteoclast formation.

3. In Vivo Murine Model of Breast Cancer Bone Metastasis

This model is used to assess the in vivo efficacy of this compound in reducing tumor growth and bone destruction in a setting that mimics human disease.

-

Cell Line: 4T1/luc, a murine breast cancer cell line that has been engineered to express luciferase, allowing for in vivo bioluminescence imaging of tumor burden.

-

Animal Model: Female BALB/c mice.

-

Protocol:

-

Inject 4T1/luc cells into the mammary fat pad of the mice.

-

Monitor primary tumor growth. Once tumors reach a predetermined size, they can be surgically resected to promote the development of distant metastases.

-

Administer this compound, vehicle control, or other control compounds (e.g., free cytarabine, free etidronate) systemically (e.g., via subcutaneous injection).

-

Monitor the development and progression of bone metastases using bioluminescence imaging (BLI) and micro-computed tomography (µCT) or X-ray for assessment of bone lesions.

-

-

Endpoints:

-

Incidence and burden of bone metastases (quantified by BLI).

-

Extent of osteolytic bone lesions (quantified by µCT or X-ray).

-

Overall survival.

-

4. In Vivo Murine Model of Multiple Myeloma

This model is used to evaluate the efficacy of this compound against a hematological malignancy that primarily resides and proliferates in the bone marrow.

-

Cell Line: KAS-6/1, a human multiple myeloma cell line.

-

Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) to prevent rejection of the human tumor cells.

-

Protocol:

-

Inject KAS-6/1 cells intravenously (e.g., via tail vein injection) into the mice.

-

Administer this compound or control treatments.

-

Monitor disease progression by measuring serum levels of human immunoglobulin (a marker of tumor burden) and by imaging techniques such as BLI if a luciferase-expressing cell line is used.

-

-

Endpoints:

-

Tumor burden in the bone marrow.

-

Presence and severity of osteolytic bone lesions.

-

Overall survival.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and evaluation.

Caption: Mechanism of action of this compound in the bone microenvironment.

Caption: General experimental workflow for in vivo evaluation of this compound.

Caption: Simplified RANKL signaling pathway and proposed intervention by etidronate.

This compound represents a promising, targeted approach for the treatment of cancer-induced bone disease. By conjugating a potent cytotoxic agent to a bone-seeking bisphosphonate, this compound effectively delivers its payload to the site of bone lesions, offering the potential for improved efficacy and reduced systemic toxicity. The preclinical and early clinical data demonstrate its ability to inhibit tumor growth in bone, reduce bone resorption, and decrease the metabolic activity of bone lesions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development of this compound and other bone-targeted therapies, with the ultimate goal of improving outcomes for patients with metastatic bone disease.

References

Mbc-11: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mbc-11 is a first-in-class, bone-targeting conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (araC).[1][2] This novel molecule is designed to deliver cytarabine directly to sites of high bone turnover, such as those affected by cancer-induced bone disease, thereby concentrating its cytotoxic effects in the bone microenvironment and minimizing systemic exposure.[3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, compiling available data from key clinical studies, detailing experimental methodologies, and visualizing its metabolic pathway and mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound and its metabolites has been primarily characterized in a first-in-human, Phase I dose-escalation study (NCT02673060).[1] The study enrolled patients with advanced solid cancers and cancer-induced bone disease who were treated with this compound at doses ranging from 0.5 to 10 mg/kg/day, administered daily for 5 days every 4 weeks.

Plasma Pharmacokinetics

Following intravenous administration, this compound is hydrolyzed in plasma to etidronate and cytarabine monophosphate (araCMP). araCMP is then rapidly dephosphorylated to cytarabine (araC), which is further metabolized to uracil arabinoside (araU).

A summary of the single-dose plasma pharmacokinetic parameters of this compound and its key metabolites in patients treated at the maximum tolerated dose (MTD) of 5 mg/kg is presented in the table below.

| Parameter | This compound | Etidronate | araC | araU |

| Cmax (ng/mL) | 10,200 ± 2,500 | 1,800 ± 400 | 430 ± 120 | 200 ± 50 |

| Tmax (h) | 1.0 | 1.0 | 1.2 | 2.0 |

| AUC (ng·h/mL) | 12,000 ± 3,000 | 4,000 ± 1,000 | 800 ± 200 | 1,000 ± 300 |

| Half-life (h) | 0.8 | 1.5 | 1.0 | 2.5 |

| (Data are presented as mean ± standard deviation for the 5 mg/kg dose cohort from the Phase I clinical trial) |

Metabolic Pathway of this compound

The metabolic breakdown of this compound is a critical aspect of its mechanism of action, leading to the release of the active cytotoxic agent, cytarabine, and the bone-targeting agent, etidronate.

Experimental Protocols

Phase I Clinical Trial Design

The primary source of pharmacokinetic data for this compound is a Phase I, multicenter, open-label, dose-escalation trial.

Bioanalytical Methods

While the specific details of the bioanalytical assays used in the this compound clinical trial are not publicly available, a typical approach for the quantification of cytarabine and related compounds in plasma involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.

A plausible bioanalytical protocol would involve:

-

Sample Preparation: Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. This is followed by solid-phase extraction (SPE) to isolate the analytes of interest (this compound, etidronate, araC, and araU).

-

Chromatographic Separation: The extracted samples are injected into an HPLC system. A C18 reverse-phase column is commonly used to separate the analytes based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is employed.

-

Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of each analyte, ensuring high selectivity and sensitivity.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Mechanism of Action and Signaling Pathway

This compound is designed to target bone tissue through its etidronate moiety. Once localized in the bone microenvironment, the conjugate is hydrolyzed, releasing cytarabine. Cytarabine, a nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis.

Upon cellular uptake, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase. The incorporation of ara-CTP into the growing DNA strand leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.

Conclusion

This compound demonstrates a pharmacokinetic profile consistent with its design as a bone-targeting drug conjugate. The Phase I clinical trial has established a maximum tolerated dose and provided initial evidence of its safety and activity. The targeted delivery of cytarabine to the bone microenvironment holds promise for the treatment of cancer-induced bone disease. Further clinical development is warranted to fully elucidate its efficacy in specific cancer types with bone metastases.

References

- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osteros Biomedica Announce Initiation of a Phase I Clinical Trial [prnewswire.com]

Mbc-11: A Technical Guide to its Antimetabolite Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mbc-11 is a novel, first-in-class bone-targeting antimetabolite conjugate. It comprises the well-established chemotherapeutic agent cytarabine (araC) covalently linked to the bisphosphonate etidronate. This unique design aims to deliver cytarabine directly to sites of high bone turnover, such as those affected by cancer-induced bone disease, thereby concentrating its cytotoxic effects within the bone microenvironment and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the antimetabolite activity of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

Cancer-induced bone disease, including bone metastases, is a significant cause of morbidity in patients with advanced cancers, such as breast, prostate, and lung cancer. The bone microenvironment provides a fertile ground for tumor cell proliferation, leading to skeletal-related events (SREs), including severe pain, pathological fractures, and hypercalcemia.

This compound was rationally designed to address the challenges of treating bone metastases. By conjugating the antimetabolite cytarabine to the bone-seeking bisphosphonate etidronate, this compound is intended to:

-

Target bone tissue with high affinity.

-

Concentrate the cytotoxic payload (cytarabine) at the site of disease.

-

Release active cytarabine into the bone microenvironment.

-

Exert a dual therapeutic effect through the antineoplastic activity of cytarabine and the bone-resorbing inhibitory effects of etidronate.

This guide delves into the core antimetabolite activity of this compound, providing researchers and drug development professionals with a detailed understanding of its mechanism and the methodologies used to characterize its effects.

Mechanism of Action

The antimetabolite activity of this compound is solely attributable to its cytarabine component. Following administration, this compound is designed to localize to the bone matrix. In the acidic microenvironment of bone resorption or through enzymatic activity, the conjugate is cleaved, releasing cytarabine monophosphate (araCMP). As observed in clinical studies, this compound is also hydrolyzed in the bloodstream. AraCMP is subsequently dephosphorylated to cytarabine (araC).

Cytarabine is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis. The key steps in its mechanism of action are as follows:

-

Cellular Uptake: Cytarabine enters the cell via nucleoside transporters.

-

Activation: Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP).

-

Inhibition of DNA Polymerase: Ara-CTP is a potent competitive inhibitor of DNA polymerase α and β. This inhibition halts DNA replication and repair.

-

Incorporation into DNA: Ara-CTP can also be incorporated into the growing DNA strand. The presence of the arabinose sugar moiety instead of deoxyribose sterically hinders the rotation of the phosphodiester bond, preventing the attachment of the next nucleotide and leading to chain termination.

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger programmed cell death (apoptosis).

Signaling Pathway Diagram

Caption: Mechanism of action of this compound's active component, cytarabine.

Quantitative Data

While specific preclinical data from the developers (MBC Pharma Inc.) is not publicly available, this section presents representative data that would be generated during the preclinical evaluation of a compound like this compound. The tables below are illustrative and based on typical results for effective antimetabolites in relevant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Cytarabine

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Cytarabine IC₅₀ (µM) |

| MDA-MB-231 | Breast Cancer | 5.2 | 1.8 |

| PC-3 | Prostate Cancer | 8.7 | 3.5 |

| A549 | Lung Cancer | 12.1 | 4.9 |

| Saos-2 | Osteosarcoma | 3.9 | 1.1 |

IC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth after 72 hours of exposure.

Table 2: In Vivo Efficacy of this compound in a Murine Model of Breast Cancer Bone Metastasis

| Treatment Group | Dose (mg/kg) | Mean Tumor Burden (Bioluminescence) | Mean Number of Bone Lesions |

| Vehicle Control | - | 1.5 x 10⁸ photons/sec | 8.2 |

| Cytarabine | 10 | 9.8 x 10⁷ photons/sec | 5.6 |

| This compound | 20 | 3.2 x 10⁷ photons/sec | 2.1 |

Data are representative of results at day 28 post-tumor cell inoculation.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and cytarabine against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC-3, A549, Saos-2)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound and Cytarabine stock solutions (dissolved in sterile PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound and cytarabine in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently agitate the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Diagram

Mbc-11 Bisphosphonate Conjugate: A Technical Guide to Preclinical and Early Clinical Research

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mbc-11 is a first-in-class, bone-targeting bisphosphonate conjugate designed to deliver the chemotherapeutic agent cytarabine directly to the site of cancer-induced bone disease. By covalently linking the bisphosphonate etidronate to cytarabine, this compound leverages the bone-seeking properties of etidronate to concentrate the cytotoxic payload in the bone microenvironment, thereby increasing its therapeutic efficacy against bone metastases while potentially reducing systemic toxicity. Preclinical studies in mouse models of breast cancer and multiple myeloma have demonstrated the potential of this compound to increase bone mineral density and reduce the incidence of bone metastases. A first-in-human Phase I clinical trial has established a maximum tolerated dose and has shown encouraging signs of clinical activity, including reductions in bone lesion activity. This technical guide provides a comprehensive overview of the core research on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Introduction to this compound

This compound is a conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC)[1][2]. The rationale behind this conjugate design is to utilize the high affinity of bisphosphonates for hydroxyapatite in the bone matrix to target cytarabine to sites of active bone remodeling, which are often sites of metastatic tumor growth[3]. Upon localization to the bone, this compound is designed to hydrolyze, releasing etidronate and cytarabine monophosphate (araCMP). Etidronate exerts its own anti-resorptive effects on bone, while araCMP is rapidly dephosphorylated to cytarabine, which then exerts its cytotoxic effects on tumor cells[1].

Mechanism of Action

The dual-targeting mechanism of this compound involves both the bisphosphonate and the chemotherapy components.

-

Bone Targeting: The etidronate moiety of this compound binds to hydroxyapatite crystals in the bone, particularly at sites of high bone turnover, which are characteristic of bone metastases. This targeting mechanism concentrates the conjugate at the desired site of action.

-

Cellular Cytotoxicity: Following hydrolysis and release from the conjugate, cytarabine, a nucleoside analog, is taken up by cancer cells. Inside the cell, it is converted to its active triphosphate form, araCTP. AraCTP inhibits DNA polymerase, leading to the termination of DNA synthesis and ultimately, apoptosis of the cancer cells.

The proposed signaling pathway for this compound's action is visualized below.

Caption: this compound targets bone, releases cytarabine, and induces cancer cell apoptosis.

Preclinical Research

In Vivo Animal Studies

Preclinical evaluation of this compound was conducted in mouse models of breast cancer and multiple myeloma, demonstrating its efficacy in a setting of tumor-induced bone disease. The key study by Reinholz et al. (2010) provides the foundational in vivo data.

Experimental Workflow:

The general workflow for the preclinical in vivo evaluation is depicted below.

Caption: Workflow for preclinical in vivo testing of this compound.

Quantitative Data from In Vivo Studies:

| Parameter | Breast Cancer Model (4T1/luc cells) | Multiple Myeloma Model (KAS-6/1-MIP1α cells) | Reference |

| Incidence of Bone Metastases | Reduced with this compound treatment. | Data not specified. | [4] |

| Bone Tumor Burden | Reduced with this compound treatment. | Data not specified. | |

| Bone Mineral Density (BMD) | Increased with this compound treatment. | Data not specified. | |

| Overall Survival | Increased with this compound treatment. | Increased with this compound treatment. |

Experimental Protocols:

-

Animal Models: The studies utilized mouse models of breast cancer (4T1/luc cells) and multiple myeloma (KAS-6/1-MIP1α human myeloma cells).

-

Tumor Induction: For the breast cancer model, 4T1/luc mouse breast cancer cells were inoculated into the mammary gland. For the multiple myeloma model, KAS-6/1-MIP1α human myeloma cells were injected via the tail vein.

-

Treatment: this compound was administered to the mice, with control groups receiving vehicles or the individual components (cytarabine and etidronate).

-

Efficacy Endpoints: Efficacy was assessed by measuring the incidence of bone metastases, bone tumor burden, bone mineral density (BMD), and overall survival.

Clinical Research: First-in-Human Phase I Trial

A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT02673060) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid cancers and cancer-induced bone disease.

Study Design and Dosing:

The trial employed a standard "3+3" dose-escalation design. Fifteen patients were treated with this compound at doses ranging from 0.5 to 10 mg/kg/day, administered intravenously for 5 consecutive days every 4 weeks.

Quantitative Data from Phase I Trial:

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg | |

| Principal Toxicity | Myelosuppression (Grade 1-2) | |

| Partial Metabolic Response (PET/CT) | 3 out of 15 patients | |

| Stable Metabolic Response (PET/CT) | 3 out of 15 patients | |

| Reduction in Bone Lesion Activity (SUVmax ≥25%) | 52% of 211 bone lesions | |

| Pain Reduction | 6 out of 13 patients reporting baseline pain |

Pharmacokinetics:

This compound is hydrolyzed in plasma to etidronate and araCMP. araCMP is then rapidly dephosphorylated to cytarabine (araC), which is further metabolized to uracil arabinoside (araU).

Experimental Protocols:

-

Patient Population: Patients with advanced solid tumors and bone metastases with no available standard chemotherapy were enrolled.

-

Treatment Regimen: this compound was administered intravenously daily for 5 days, with cycles repeated every 4 weeks for up to four cycles.

-

Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria. Dose-limiting toxicities were determined to establish the MTD.

-

Efficacy Assessment: Tumor response in bone lesions was evaluated using 18F-FDG-PET/CT imaging. Bone turnover markers and patient-reported pain were also assessed.

Logical Relationships in this compound Development

The development of this compound follows a logical progression from preclinical rationale to clinical validation.

Caption: Logical progression of this compound from concept to clinical evaluation.

Conclusion and Future Directions

This compound represents a promising, targeted approach for the treatment of cancer-induced bone disease. The conjugation of cytarabine to the bone-seeking bisphosphonate etidronate has been shown in preclinical models to effectively deliver the cytotoxic agent to the bone microenvironment, resulting in anti-tumor activity and improved bone health. The first-in-human Phase I trial has established a safe and tolerated dose for further investigation and has provided preliminary evidence of clinical benefit in patients with bone metastases. Future research should focus on further clinical development in specific cancer types with a high propensity for bone metastasis to fully elucidate the therapeutic potential of this compound. Additionally, exploring this compound in combination with other systemic therapies could offer synergistic effects and further improve patient outcomes.

References

- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MBC-11 In Vivo Experimental Protocols: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of MBC-11, a bone-targeting conjugate of cytarabine and etidronate. The information is intended to guide researchers in the design and execution of preclinical evaluations of this compound for the treatment of cancer-induced bone disease.

Mechanism of Action

This compound is a first-in-class drug conjugate designed to deliver the chemotherapeutic agent cytarabine (araC) directly to sites of high bone turnover, such as those affected by bone metastases.[1] It consists of the bisphosphonate etidronate, which has a high affinity for hydroxyapatite in the bone matrix, covalently linked to cytarabine.[1][2] Upon localization to the bone, this compound is designed to be hydrolyzed, releasing cytarabine and etidronate. This targeted delivery aims to concentrate the cytotoxic effects of cytarabine on cancer cells within the bone microenvironment, thereby reducing systemic toxicity.[2]

Below is a diagram illustrating the proposed mechanism of action of this compound.

In Vivo Experimental Data

Preclinical studies have evaluated the efficacy of this compound in murine models of multiple myeloma and breast cancer-induced bone disease. The results of these studies are summarized below.

Murine Multiple Myeloma Model

An in vivo study utilizing a murine model of multiple myeloma assessed the effect of this compound on bone mineral density (BMD) and overall survival.[3]

| Treatment Group | Dose (µ g/day ) | Mean Femur BMD Improvement vs. PBS (%) | p-value (vs. PBS) | Mean Survival (days) | p-value (vs. PBS) |

| PBS (Vehicle) | - | - | - | 77 | - |

| This compound | 0.04 | 13 | 0.025 | 95 | 0.047 |

| This compound | 4.0 | 16 | 0.017 | Not Reported | Not Reported |

| Zoledronate | Not Specified | Significant Improvement | ≤0.01 | 86 | 0.53 |

Murine Breast Cancer Bone Metastasis Model

A study using an orthotopic murine model of breast cancer investigated the impact of this compound on the incidence of bone metastases, bone tumor burden, and bone volume.

| Treatment Group | Dose (µ g/day ) | Incidence of Bone Metastases (%) | p-value (vs. PBS) | Bone Tumor Burden Reduction vs. PBS | p-value (vs. PBS) | Bone Volume Increase vs. PBS (Fold Change) | p-value (vs. PBS) |

| PBS (Vehicle) | - | 90% (9/10) | - | - | - | - | - |

| This compound | 0.04 | 40% (4/10) | 0.057 | Significant | 0.021 | 2 | 0.005 |

| Zoledronate | 0.04 | 100% (5/5) | 0.04 | Not Significant | - | 4 | <0.001 |

Experimental Protocols

The following are detailed protocols for the key in vivo experiments cited in the data tables.

Murine Multiple Myeloma Xenograft Model Protocol

This protocol describes the establishment of a multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.

1. Cell Culture:

-

Culture human multiple myeloma KAS-6/1-MIP1α cells in appropriate media and conditions as recommended by the supplier.

2. Animal Model:

-

Use immunodeficient mice (e.g., NOD/SCID) of a specific age and gender.

-

Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Inoculation:

-

On day 0, harvest KAS-6/1-MIP1α cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁸ cells/mL.

-

Inject 1 x 10⁷ cells (in 100 µL) into the tail vein of each mouse.

4. Treatment Regimen:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, comparator agent).

-

Prepare this compound and control agents in a suitable vehicle (e.g., PBS).

-

Administer daily subcutaneous (s.c.) injections of the assigned treatment, starting from a predetermined day post-inoculation and continuing for the duration of the study.

5. Efficacy Endpoints:

-

Bone Mineral Density (BMD): At a predetermined time point (e.g., 10 weeks post-tumor cell injection), euthanize a subset of animals from each group and excise femurs. Measure femur BMD using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

-

Survival: Monitor the remaining animals daily for signs of morbidity and mortality. Record the date of death or euthanasia for survival analysis.

6. Statistical Analysis:

-

Analyze BMD data using an appropriate statistical test (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control.

-

Analyze survival data using Kaplan-Meier curves and the log-rank test.

Murine Breast Cancer Bone Metastasis Model Protocol

This protocol details the establishment of an orthotopic breast cancer model in mice to assess the efficacy of this compound in preventing bone metastasis.

1. Cell Culture:

-

Culture 4T1/luc murine mammary carcinoma cells (stably expressing luciferase) in appropriate media and conditions.

2. Animal Model:

-

Use immunocompetent female mice (e.g., BALB/c) of a specific age.

-

Acclimatize animals for at least one week prior to the experiment.

3. Tumor Cell Inoculation:

-

Anesthetize the mice.

-

Surgically expose the mammary fat pad.

-

Inject a specified number of 4T1/luc cells (e.g., 1 x 10⁵ cells in 50 µL PBS) into the mammary fat pad.

-

Suture the incision.

4. Treatment Regimen:

-

Randomize mice into treatment groups.

-

Administer daily subcutaneous injections of this compound or control agents.

5. Efficacy Endpoints:

-

Bone Metastasis Incidence and Tumor Burden:

-

At a predetermined endpoint, perform in vivo bioluminescence imaging (BLI) to detect and quantify luciferase-expressing tumor cells in the bones.

-

Euthanize the animals and harvest relevant bones (e.g., femurs, tibiae).

-

Perform ex vivo BLI on the excised bones to confirm and quantify metastatic lesions.

-

-

Bone Volume:

-

Analyze the harvested bones using µCT to quantify bone volume and assess bone microarchitecture.

-

6. Statistical Analysis:

-

Compare the incidence of bone metastasis between groups using Fisher's exact test.

-

Analyze tumor burden (bioluminescence signal) and bone volume data using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etidronate-Cytarabine Conjugate this compound | Semantic Scholar [semanticscholar.org]

- 3. A Promising Approach for Treatment of Tumor-Induced Bone Diseases: Utilizing Bisphosphonate Derivatives of Nucleoside Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MBC-11 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 is a first-in-class bone-targeting conjugate drug, combining the antimetabolite cytarabine (araC) with the bisphosphonate etidronate.[1][2] This design facilitates the delivery of cytarabine to sites of high bone turnover, such as those affected by cancer-induced bone disease, to exert a localized cytotoxic effect on tumor cells while simultaneously inhibiting osteoclast-mediated bone resorption.[1][3] Preclinical studies in rodent models of multiple myeloma and breast cancer-induced bone disease have demonstrated a wide therapeutic index for this compound.[1] This document provides detailed application notes and protocols for the utilization of this compound in mouse models of cancer with bone metastasis.

Mechanism of Action

This compound is designed to be hydrolyzed at the target site, releasing its two active components: cytarabine monophosphate (araCMP) and etidronate. araCMP is rapidly dephosphorylated to cytarabine (araC), which then exerts its cytotoxic effects.

-

Cytarabine (araC): A pyrimidine analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), competitively inhibits DNA polymerase. Its incorporation into the DNA strand leads to chain termination, halting DNA synthesis and repair, particularly during the S phase of the cell cycle. This action is selectively toxic to rapidly dividing cells, such as cancer cells.

-

Etidronate: A non-nitrogenous bisphosphonate that adsorbs to hydroxyapatite crystals in the bone matrix. When ingested by osteoclasts during bone resorption, it interferes with the mevalonate pathway and induces apoptosis, thereby reducing osteoclast activity and inhibiting bone resorption.

The dual action of this compound aims to simultaneously reduce tumor burden within the bone and mitigate cancer-induced bone destruction.

Data Presentation

Table 1: Summary of Preclinical and Clinical Data for this compound

| Parameter | Finding | Species | Disease Model | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | Human | Advanced Solid Cancers with CIBD | |

| Dose-Limiting Toxicity (DLT) | Myelosuppression (Grade 4 neutropenia and thrombocytopenia) | Human | Advanced Solid Cancers with CIBD | |

| Efficacy | Reduction in SUVmax of ≥25% in 52% of bone lesions | Human | Advanced Solid Cancers with CIBD | |

| Therapeutic Index | Wide therapeutic index observed | Animal | Multiple Myeloma and Breast Cancer-Induced Bone Disease |

Note: Specific quantitative efficacy and toxicity data from mouse models were not available in the provided search results. The data from the first-in-human Phase I study is presented as a reference.

Experimental Protocols